
N-Me-D-Tyr(Me)-OH.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-tyrosine methyl ester hydrochloride, commonly referred to as N-Me-Tyr(Me)-OHHCl, is a derivative of the amino acid tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tyrosine methyl ester hydrochloride typically involves the methylation of the amino group of L-tyrosine followed by esterification. One common method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protection for the amino group, followed by methylation using methyl iodide. The esterification is then carried out using methanol and hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-tyrosine methyl ester hydrochloride may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound, utilizing automated synthesizers and optimized reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-L-tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-L-tyrosine methyl ester hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-L-tyrosine methyl ester hydrochloride involves its incorporation into peptides and proteins, where it can influence their structure and function. The methylation of the amino group can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors. This can lead to alterations in signaling pathways and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-N-Methyl-L-tyrosine: Another derivative of tyrosine used in peptide synthesis.
N-Methyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a hydroxyl group.
N-Methyl-L-tryptophan: Contains an indole group, offering different chemical properties.
Uniqueness
N-Methyl-L-tyrosine methyl ester hydrochloride is unique due to its combination of a methylated amino group and a methyl ester group, which provides distinct chemical reactivity and biological activity compared to other tyrosine derivatives .
Propiedades
Fórmula molecular |
C11H16ClNO3 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H |
Clave InChI |
HJEBPOLERPVYET-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=C(C=C1)OC)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


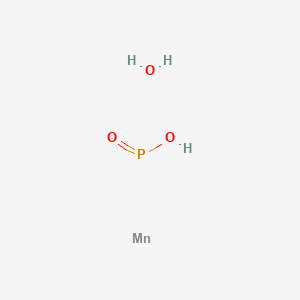

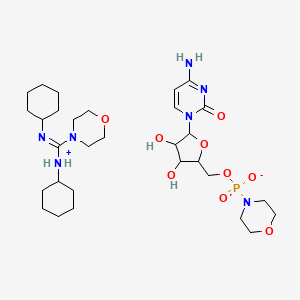
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
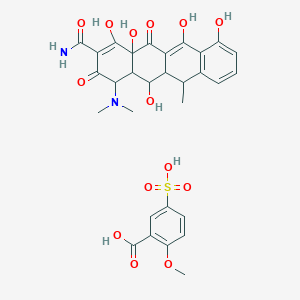
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)



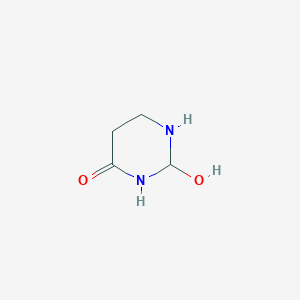
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
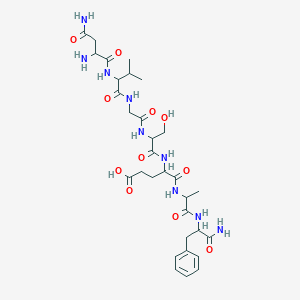
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
